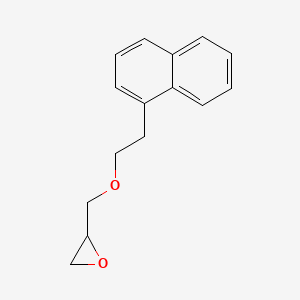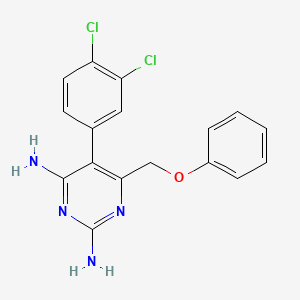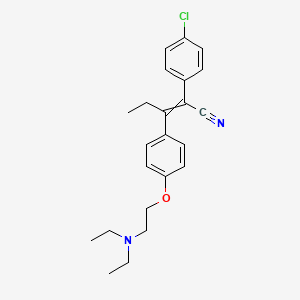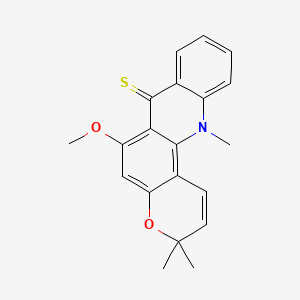
Thioacronycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thioacronycine is a derivative of the antitumor alkaloid acronycine. It is known for its potential therapeutic applications, particularly in oncology. The compound is characterized by the presence of a sulfur atom, which differentiates it from its parent compound, acronycine .
準備方法
Synthetic Routes and Reaction Conditions: Thioacronycine can be synthesized through thiation reactions involving acronycine. One common method involves the use of tetraphosphorous decasulfide in hexamethylphosphoric triamide as the thiation agent . The reaction typically proceeds under mild conditions, ensuring the preservation of the acronycine core structure.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the principles of organic synthesis involving thiation reactions. The scalability of these methods would depend on optimizing reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions: Thioacronycine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding thiol derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .
科学的研究の応用
Chemistry: It serves as a valuable intermediate in the synthesis of other sulfur-containing compounds.
Biology: Thioacronycine and its derivatives have shown promise in biological studies, particularly in understanding sulfur’s role in biological systems.
Medicine: The compound is primarily researched for its antitumor properties.
作用機序
Thioacronycine exerts its effects primarily through interactions with cellular DNA. The sulfur atom in its structure enhances its ability to form covalent bonds with DNA, leading to the inhibition of DNA replication and transcription. This mechanism is particularly effective in rapidly dividing cancer cells, making this compound a potent antitumor agent .
類似化合物との比較
Acronycine: The parent compound, known for its antitumor activity.
Noracronycine: A derivative lacking the sulfur atom, with similar but less potent biological activity.
Thio analogues of acronycine: Other sulfur-containing derivatives with varying degrees of antitumor activity.
Uniqueness: Thioacronycine’s uniqueness lies in its enhanced antitumor activity compared to its parent compound, acronycine. The presence of the sulfur atom significantly improves its ability to interact with DNA, making it a more effective therapeutic agent .
特性
CAS番号 |
82791-69-3 |
|---|---|
分子式 |
C20H19NO2S |
分子量 |
337.4 g/mol |
IUPAC名 |
6-methoxy-3,3,12-trimethylpyrano[2,3-c]acridine-7-thione |
InChI |
InChI=1S/C20H19NO2S/c1-20(2)10-9-13-15(23-20)11-16(22-4)17-18(13)21(3)14-8-6-5-7-12(14)19(17)24/h5-11H,1-4H3 |
InChIキー |
NYPYJQDYZLBCCG-UHFFFAOYSA-N |
正規SMILES |
CC1(C=CC2=C3C(=C(C=C2O1)OC)C(=S)C4=CC=CC=C4N3C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



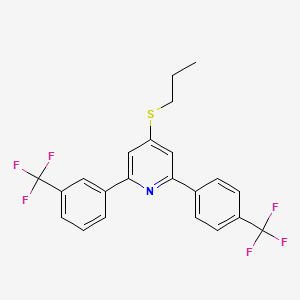



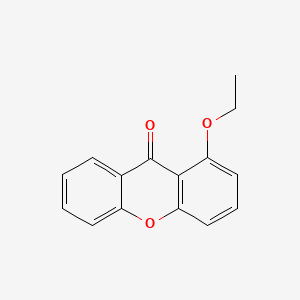
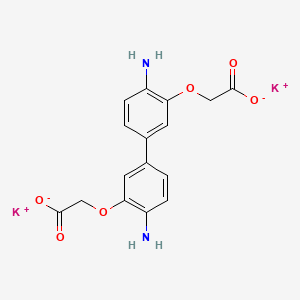
![thieno[2,3-f][1]benzothiol-4-yl acetate](/img/structure/B12803112.png)

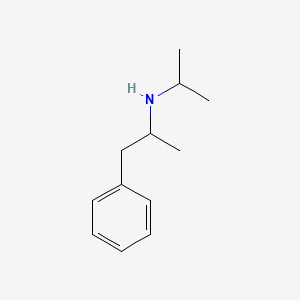
![1-(2,4-Dinitrophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B12803125.png)
